![molecular formula C15H16ClN3O3 B2921600 4-(4-chlorophenyl)-6-(2-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 899942-87-1](/img/structure/B2921600.png)
4-(4-chlorophenyl)-6-(2-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-chlorophenyl)-6-(2-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C15H16ClN3O3 and its molecular weight is 321.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photoluminescent Materials
Photoluminescent materials have significant applications in electronic devices such as organic light-emitting diodes (OLEDs). A study described the synthesis of π-conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) units, which exhibit strong photoluminescence and photochemical stability. These properties render them suitable for electronic applications, suggesting that similar compounds with pyrrolo[3,4-d]pyrimidine units might also possess valuable electronic and photoluminescent properties (Beyerlein & Tieke, 2000).
Antibacterial Agents
Compounds with pyrrolo[3,4-d]pyrimidine structures have been explored for their antibacterial efficacy. For instance, derivatives of 1-(2', 4'-Dihydroxy-5'-chlorophenyl)-3-arylpropane-1, 3-diones were synthesized and showed notable antibacterial activity against both gram-positive and gram-negative bacteria, indicating potential for the development of new antibacterial agents (Sheikh, Ingle, & Juneja, 2009).
Chemosensors
A specific application in detecting metal ions, such as Hg2+, was identified where chromeno[4,3-d]pyrimidine-2,5-dione derivatives exhibited excellent sensitivity. The compound "4-(4-chlorophenyl)-3,4-dihydro-1H-chromeno[4,3-d]pyrimidine-2,5-dione" was used as a chemosensor, showcasing a notable color change in the presence of Hg2+ ions. This suggests that related pyrrolo[3,4-d]pyrimidine compounds could be developed as chemosensors for environmental monitoring or analytical chemistry applications (Jamasbi, Ziarani, Mohajer, & Badiei, 2021).
Organic Synthesis and Catalysis
The synthesis of novel compounds often involves pyrrolo[3,4-d]pyrimidine derivatives due to their intriguing chemical properties. For example, the synthesis of Schiff bases of Pyrido [1,2-A] Pyrimidine Derivatives with certain amino acids highlighted the versatility of pyrimidine derivatives in organic synthesis, showing potential in antibacterial and antitumor applications (Alwan, Al Kaabi, & Hashim, 2014).
Mecanismo De Acción
Target of Action
The primary targets of this compound are the Src family tyrosine kinases , which include Lck, Hck, and Fyn . These kinases play crucial roles in cellular signaling, particularly in the regulation of growth and differentiation.
Mode of Action
The compound acts as a potent and selective inhibitor of the Src family tyrosine kinases . It binds to these kinases, inhibiting their activity and thereby disrupting the signaling pathways they regulate.
Biochemical Pathways
The inhibition of Src family tyrosine kinases affects several biochemical pathways. These kinases are involved in a variety of cellular processes, including cell division, migration, and survival. By inhibiting these kinases, the compound can disrupt these processes and potentially halt the growth and spread of cancer cells .
Result of Action
The result of the compound’s action is the inhibition of Src family tyrosine kinases, leading to disruption of the cellular processes they regulate. This can result in a variety of cellular effects, depending on the specific processes disrupted .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the compound’s solubility can affect its bioavailability and therefore its efficacy. Additionally, factors such as temperature and pH can impact the stability of the compound .
Propiedades
IUPAC Name |
4-(4-chlorophenyl)-6-(2-hydroxypropyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O3/c1-8(20)6-19-7-11-12(14(19)21)13(18-15(22)17-11)9-2-4-10(16)5-3-9/h2-5,8,13,20H,6-7H2,1H3,(H2,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBMESSSMLPELD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
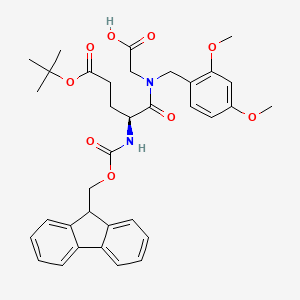
![N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide](/img/structure/B2921518.png)
![Octahydrocyclopenta[c]pyrrole-5-carboxylic acid](/img/structure/B2921520.png)
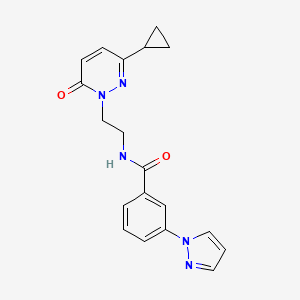
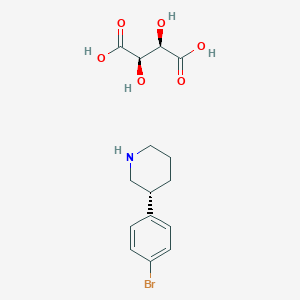
![3-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2921525.png)

![3-methyl-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2921527.png)
![tert-butyl N-[3-(4-methyl-1,3-thiazol-2-yl)prop-2-yn-1-yl]carbamate](/img/structure/B2921528.png)
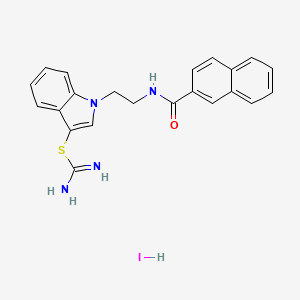
![7-(tert-butyl)-8-ethyl-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2921530.png)
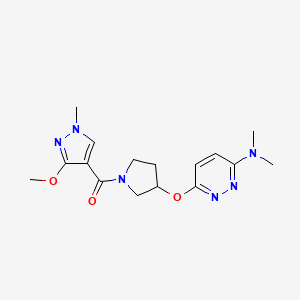
![4-Ethoxy-1,6-dioxaspiro[2.5]octane](/img/structure/B2921536.png)

